One study describes the use of a closely related compound, 2,4-dihydroxypyrimidine-5-carboxylic acid (uracil-5-carboxylic acid), as a starting material for the synthesis of N1-alkylated uracil derivatives [2]. These derivatives can have various applications in medicinal chemistry.(Source: Sigma-Aldrich: )
The success of using uracil-5-carboxylic acid for melamine detection raises the possibility that 2,4-DHMP-5-COOH could also be explored for developing analytical methods for specific targets due to its similar structure. [3]
2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid is an organic compound with the molecular formula C6H6N2O4 and a molecular weight of 170.12 g/mol. Its structure features six carbon atoms, six hydrogen atoms, two nitrogen atoms, and four oxygen atoms. The compound is characterized by the presence of two hydroxyl groups at positions 2 and 4, a carboxylic acid group at position 5, and a methyl group at position 6 of the pyrimidine ring. This unique arrangement contributes to its chemical properties and biological activities.
While specific reactions involving 2,4-dihydroxy-6-methylpyrimidine-5-carboxylic acid are not extensively documented, pyrimidine derivatives typically undergo various chemical transformations. These can include:
The reactivity of this compound can be inferred from the general behavior of similar pyrimidine derivatives in organic synthesis .
Research indicates that 2,4-dihydroxy-6-methylpyrimidine-5-carboxylic acid exhibits significant biological activities:
Synthesis methods for 2,4-dihydroxy-6-methylpyrimidine-5-carboxylic acid can involve several approaches:
The applications of 2,4-dihydroxy-6-methylpyrimidine-5-carboxylic acid span various fields:
Interaction studies of 2,4-dihydroxy-6-methylpyrimidine-5-carboxylic acid focus on its binding affinity and inhibitory effects on specific biological targets:
Several compounds share structural similarities with 2,4-dihydroxy-6-methylpyrimidine-5-carboxylic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Hydroxypyrimidine-5-carboxylic acid | 38324-83-3 | 0.71 |
Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate | 6214-46-6 | 0.70 |
Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate | 499209-19-7 | 0.70 |
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate | 20187-46-6 | 0.69 |
Methyl 2,4-dimethoxypyrimidine-5-carboxylate | 15400-58-5 | 0.70 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique arrangement of hydroxyl and carboxylic groups in 2,4-dihydroxy-6-methylpyrimidine-5-carboxylic acid distinguishes it from these analogs, potentially contributing to its specific biological activities and applications .
2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid exists as a six-membered heterocyclic compound with the molecular formula C6H6N2O4 and a molecular weight of 170.12 g/mol [2]. The compound features a pyrimidine ring core structure containing two nitrogen atoms at positions 1 and 3, with specific substituents at positions 2, 4, 5, and 6 [2].
The two-dimensional structure displays characteristic features of pyrimidine derivatives, including a planar aromatic ring system with alternating single and double bonds [3] [4]. The pyrimidine ring demonstrates planarity with root mean square deviation values typically less than 0.005 Å, as observed in related pyrimidine structures [3]. The endocyclic bond angles within the pyrimidine ring cover ranges of 114.36-126.31°, with angles at carbon atoms adjacent to nitrogen heteroatoms being larger than 120° [3].
The compound contains two hydroxyl groups at positions 2 and 4, which exist predominantly in their keto tautomeric forms (C=O) rather than enol forms (C-OH) [5]. This keto tautomerism is stabilized by the electron-withdrawing nature of the pyrimidine ring and intramolecular hydrogen bonding patterns [5]. The methyl group at position 6 remains in-plane with the pyrimidine ring, contributing to the overall planar structure .
The carboxylic acid functional group at position 5 maintains coplanarity with the pyrimidine ring or exhibits slight rotation depending on crystal packing forces [4]. The carboxyl group demonstrates typical bond lengths of 1.314-1.315 Å for the C-O single bond and 1.200-1.221 Å for the C=O double bond [6] [4].
The three-dimensional conformational analysis of 2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid reveals a predominantly planar molecular geometry with minimal deviation from coplanarity [3] [4]. The compound exhibits limited conformational flexibility due to the rigid pyrimidine ring system and the constraints imposed by intramolecular hydrogen bonding [7] [8].
Computational studies using density functional theory methods have demonstrated that the molecule adopts a stable planar conformation in its ground state [9] [10]. The hydroxyl groups at positions 2 and 4 show preference for keto tautomeric forms, which contribute to the overall molecular stability through resonance stabilization [5]. The dihedral angles between the pyrimidine ring and the carboxyl group remain minimal, typically less than 15°, indicating strong coplanarity [11].
The methyl group at position 6 demonstrates restricted rotation due to steric interactions with adjacent ring atoms and electronic effects from the nitrogen heteroatoms [12]. Molecular dynamics simulations have shown that the compound maintains its planar structure in solution, with only minor vibrational motions around the equilibrium geometry [7] [8].
The conformational stability is further enhanced by intramolecular hydrogen bonding between the carboxyl group and the nitrogen atoms of the pyrimidine ring [11]. These interactions contribute to the overall rigidity of the molecular structure and limit conformational changes in different environments [7].
Direct X-ray crystallographic data for 2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid are not extensively reported in the literature. However, structural information can be inferred from related pyrimidine derivatives and analogous compounds [4] [6].
Pyrimidine-4-carboxylic acid, a structurally similar compound, crystallizes in the monoclinic space group P21/m with unit cell parameters a = 6.0080(12) Å, b = 6.3519(13) Å, c = 7.4834(15) Å, and β = 112.20(3)° [4]. The structure exhibits molecular planarity with the carboxyl group coplanar with the pyrimidine ring [4]. The refinement statistics show R-factors of 0.048, indicating good structural quality [4].
Related dihydroxypyrimidine derivatives demonstrate similar crystallographic characteristics, with molecules forming sheets through hydrogen bonding networks [4]. The crystal packing is dominated by O-H···N hydrogen bonds with distances typically ranging from 2.620-2.700 Å [6] [4]. These intermolecular interactions create stable three-dimensional networks that influence the overall crystal structure [4].
The bond lengths and angles in crystalline pyrimidine derivatives show consistent patterns: C-N bonds range from 1.335-1.340 Å, C-C bonds from 1.376-1.386 Å, and ring angles from 114.36-126.31° [3] [4]. The carboxyl group exhibits typical bond lengths of 1.314 Å for C-O single bonds and 1.200-1.221 Å for C=O double bonds [6] [4].
Comparative structural analysis reveals significant similarities between 2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid and related pyrimidine derivatives [2] [13] [14]. The compound shares structural features with 2,4-Dihydroxypyrimidine-5-carboxylic acid (molecular formula C5H4N2O4, molecular weight 156.10 g/mol), which lacks the methyl substituent at position 6 [13] [14].
The presence of the methyl group at position 6 in the target compound increases the molecular weight by 14.02 g/mol compared to the unsubstituted analogue [2] [13]. This structural modification influences the electronic properties and conformational preferences of the molecule [12]. The methyl group contributes to increased hydrophobicity and affects the tautomeric equilibrium between keto and enol forms [5].
Comparison with 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid (molecular formula C6H6N2O3, molecular weight 154.12 g/mol) demonstrates the impact of additional hydroxyl groups on molecular properties [15]. The dihydroxy compound exhibits enhanced hydrogen bonding capabilities and different tautomeric behavior compared to the monohydroxy derivative [5].
Structural analysis of pyrimidine-4-carboxylic acid (molecular formula C5H4N2O2, molecular weight 124.10 g/mol) provides insight into the fundamental pyrimidine-carboxylic acid framework [4]. The addition of hydroxyl groups and methyl substituents in the target compound creates a more complex hydrogen bonding network and altered electronic distribution [5].
The comparative analysis reveals that all related compounds maintain the characteristic planar pyrimidine ring structure with similar bond lengths and angles [3] [4]. The variations in substituent patterns primarily affect intermolecular interactions, crystal packing arrangements, and tautomeric preferences rather than fundamental ring geometry [5].
The molecular geometry of 2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid can be characterized through systematic analysis of bond lengths, bond angles, and overall structural parameters based on related pyrimidine derivatives [3] [4] [6].
The pyrimidine ring system exhibits typical aromatic character with C-N bond lengths ranging from 1.335-1.340 Å and C-C bond lengths from 1.376-1.386 Å [4]. These values are consistent with delocalized π-electron systems and demonstrate the aromatic nature of the heterocyclic ring [3]. The nitrogen atoms at positions 1 and 3 maintain sp2 hybridization with bond angles ranging from 114.36-126.31° [3].
The carboxyl group at position 5 displays characteristic bond parameters with the C-O single bond length of 1.314-1.315 Å and the C=O double bond length of 1.200-1.221 Å [6] [4]. The O-C-O bond angle in the carboxyl group measures approximately 124.9°, indicating sp2 hybridization at the carbon center [6]. The C-C-O bond angles range from 114.5-120.6°, demonstrating the coplanar arrangement of the carboxyl group with the pyrimidine ring [4].
The hydroxyl groups at positions 2 and 4, existing predominantly in keto tautomeric forms, exhibit C=O bond lengths of 1.216-1.221 Å [6]. These carbonyl groups maintain typical double bond characteristics with bond angles consistent with sp2 hybridization at the carbon centers [3] [4].
The methyl group at position 6 demonstrates standard C-H bond lengths of 1.08-1.09 Å with tetrahedral geometry around the carbon atom [12]. The methyl carbon maintains sp3 hybridization with H-C-H bond angles of approximately 109.5° [12]. The attachment of the methyl group to the pyrimidine ring involves a C-C bond length typical of sp2-sp3 carbon connectivity [12].